(3R)-3-Hydroxydodecanoic acid
Overview
Description
“(3R)-3-Hydroxydodecanoic acid” is the ®-enantiomer of 3-hydroxylauric acid12. It is an intermediate in fatty acid biosynthesis and has a role as a human metabolite12. It is a (3R)-3-hydroxy fatty acid and a 3-hydroxylauric acid12.
Synthesis Analysis
Synthetic schemes for the synthesis of 3-hydroxydodecanedioic acid and a di-deuterated analog have been reported3. These schemes are suitable for use in a stable-isotope dilution mass spectrometric analytical approach3. Another synthesis route starts with levoglucosenone, a chiral cellulose-based synthon4. Through six steps including oxo-Michael addition, Baeyer-Villiger oxidation, activation, Bernet-Vasella reaction, cross-metathesis homologation, and hydrogenation, the desired products were synthesized in good overall yields4.
Molecular Structure Analysis
The molecular formula of “(3R)-3-Hydroxydodecanoic acid” is C12H24O31. The InChI is InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m1/s11. The molecular weight is 216.32 g/mol1.
Chemical Reactions Analysis
“(3R)-3-Hydroxydodecanoic acid” is an intermediate in fatty acid biosynthesis1. More detailed information about its chemical reactions is not available from the search results.
Physical And Chemical Properties Analysis
The molecular weight of “(3R)-3-Hydroxydodecanoic acid” is 216.32 g/mol1. The XLogP3-AA is 3.61. More detailed information about its physical and chemical properties is not available from the search results.Scientific Research Applications
Antifungal Activity
(3R)-3-Hydroxydodecanoic acid has been identified as an antifungal substance in Lactobacillus plantarum MiLAB 14. This compound, along with others like 3-hydroxy-5-cis-dodecenoic acid, exhibits antifungal activity against various molds and yeasts. This finding indicates potential applications in controlling fungal growth in different environments or as a natural preservative in foods and other products (Sjögren et al., 2003).
Impact on Mitochondrial Energy Homeostasis
3-Hydroxydodecanoic acid, along with other similar compounds, has been studied for its effects on energy homeostasis in mitochondrial preparations from the brain of young rats. It was observed that these compounds can act as uncouplers of oxidative phosphorylation, which suggests potential implications in understanding and possibly treating mitochondrial disorders (Tonin et al., 2010).
Role in Bacterial Metabolism
In Escherichia coli, the production of 3-Hydroxydecanoic acid is linked to the function of thioesterase II. This study highlighted the interplay between different bacterial enzymes and the synthesis of specific fatty acids, contributing to our understanding of bacterial fatty acid metabolism (Zheng et al., 2004).
Environmental Marker for Endotoxin
3-Hydroxydodecanoic acid, as part of the lipid A component of lipopolysaccharides, has been identified as a potential chemical marker for endotoxin in environmental and occupational samples. This suggests its use in monitoring and assessing environmental health risks, especially in industries or areas prone to high endotoxin levels (Uhlig et al., 2016).
Production in Metabolic Engineering
Research in metabolic engineering has explored the production of medium-chain-length 3-hydroxyalkanoic acids, including 3-hydroxydodecanoic acid, in various bacteria. This work contributes to the development of biotechnological methods for producing valuable chemicals from renewable resources (Chung et al., 2013).
Safety And Hazards
“(3R)-3-Hydroxydodecanoic acid” is harmful if swallowed5. After handling, hands and skin should be washed thoroughly5. Eating, drinking, or smoking is not advised when using this product5. If swallowed, a poison center or doctor should be contacted immediately5. The contents/container should be disposed of in accordance with applicable laws and regulations, and product characteristics at the time of disposal5.
Future Directions
The future directions of “(3R)-3-Hydroxydodecanoic acid” are not clear from the search results. However, given its role as an intermediate in fatty acid biosynthesis and as a human metabolite12, it may have potential applications in metabolic studies and related areas.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.
properties
IUPAC Name |
(3R)-3-hydroxydodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCMKTPAZLSKTL-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@H](CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
764693-01-8 | |
Record name | (R)-3-Hydroxydodecanoic acid isotactic homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764693-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30415603 | |
Record name | (3R)-3-Hydroxydodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (R)-3-Hydroxydodecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010728 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(3R)-3-Hydroxydodecanoic acid | |
CAS RN |
28254-78-6 | |
Record name | (-)-3-Hydroxydodecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28254-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Hydroxydodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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